molecular formula C22H16O8 B3012938 Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate CAS No. 859110-55-7

Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate

Cat. No.: B3012938
CAS No.: 859110-55-7
M. Wt: 408.362
InChI Key: MKNNBJQEJSGPLL-UHFFFAOYSA-N
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Description

Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate is a complex organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features two chromen-2-one (coumarin) moieties linked through an oxyacetate bridge, making it a unique structure with potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common method starts with the preparation of 8-methoxy-2-oxochromen-3-yl and 2-oxochromen-7-yl intermediates. These intermediates are then linked through an oxyacetate bridge using appropriate reagents and conditions. For instance, a mixture of 2-[4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide and other required reactants in dry DMF (dimethylformamide) and TEA (triethylamine) is heated at 70°C .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate exerts its effects involves interaction with various molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity . The compound’s structure allows it to interact with enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: Another coumarin derivative with known biological activities.

    7-Aminocoumarin: Used in the synthesis of various coumarin-based compounds.

    Coumarin-3-carboxylic acid: A precursor for synthesizing more complex coumarin derivatives.

Uniqueness

Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate is unique due to its dual coumarin structure linked by an oxyacetate bridge. This configuration provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O8/c1-26-17-5-3-4-12-8-16(22(25)30-21(12)17)15-10-19(23)29-18-9-13(6-7-14(15)18)28-11-20(24)27-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNNBJQEJSGPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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